5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one
Description
Molecular Architecture and Tautomeric Forms
The core structure of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one consists of a 1,2,4-triazol-3-one ring system substituted with a hydroxymethyl group at the 5-position. The triazole ring exists in a partially saturated state, with two adjacent nitrogen atoms contributing to its aromaticity. The hydroxymethyl (-CH2OH) substituent introduces both hydrophilic and hydrogen-bonding capabilities, influencing the compound’s tautomeric equilibria.
Tautomerism in 1,2,4-triazol-3-one derivatives arises from proton shifts between nitrogen atoms and adjacent carbonyl groups. For this compound, two primary tautomers are plausible:
- Keto tautomer : Characterized by a carbonyl group at position 3 and a hydroxyl group on the hydroxymethyl substituent.
- Enol tautomer : Features a hydroxyl group at position 3 and a ketone group on the hydroxymethyl side chain.
The keto form is generally more stable due to resonance stabilization of the carbonyl group, as observed in related triazolone systems. However, the electron-donating nature of the hydroxymethyl group may slightly shift this equilibrium. Computational studies on analogous compounds, such as edaravone derivatives, reveal that substituents like pyridinyl or phenyl groups stabilize specific tautomers through intramolecular hydrogen bonding or π-π interactions. For instance, pyridinyl-substituted triazolones favor tautomers with enhanced electron-donating capacity, as evidenced by lower HOMO-LUMO gaps (ΔGAP ≈ 3.96 eV). In the case of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one, the hydroxymethyl group likely stabilizes the keto tautomer via hydrogen bonding with the triazole ring’s nitrogen atoms.
X-ray Crystallographic Analysis and Bond Parameters
X-ray crystallography provides definitive insights into the molecular geometry and intermolecular interactions of triazolone derivatives. Although direct crystallographic data for 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one are not available in the provided sources, related compounds offer valuable benchmarks. For example, 4-amino-5-indolyl-1,2,4-triazole-3-thione crystallizes in a monoclinic system (space group P2) with unit cell parameters a = 6.23510(10) Å, b = 26.0156(4) Å, and c = 12.4864(2) Å. The triazole and indole rings in this derivative exhibit a twist angle of 12.64°, influenced by steric and electronic factors.
Key bond parameters for 1,2,4-triazol-3-one derivatives include:
- Bond lengths : The C=O bond in the triazolone ring typically measures ~1.23 Å, while C-N bonds range from 1.32–1.38 Å, depending on hybridization and resonance effects.
- Bond angles : The N-C-N angle in the triazole ring approximates 126°, consistent with sp² hybridization.
In 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one, the hydroxymethyl group’s C-O bond length is expected to be ~1.42 Å, with an O-H bond length of ~0.96 Å. Deviations from ideal bond angles may arise from intramolecular hydrogen bonding between the hydroxymethyl oxygen and triazole nitrogen atoms. Such interactions are evident in related structures, where C-H···π and N-H···O hydrogen bonds govern crystal packing.
Comparative Analysis with Related 1,2,4-Triazol-3-one Derivatives
The structural and electronic properties of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one can be contextualized against other triazolone derivatives:
3-Chloromethyl-1,2,4-triazolin-5-one :
- Substitution of the hydroxymethyl group with chloromethyl alters electronegativity and hydrogen-bonding capacity. The C-Cl bond (1.79 Å) is longer than C-OH (1.42 Å), reducing polarity but enhancing lipophilicity.
- Crystallographic studies reveal that chloromethyl derivatives form denser packing structures (density ≈ 1.573 mg/m³) compared to hydroxymethyl analogues, due to halogen-mediated interactions.
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole :
- Annulation of the triazole ring with indole and pyridazine systems increases π-conjugation, leading to planar molecular geometries and enhanced thermal stability.
- The twist angle between heterocyclic rings (12.64°) contrasts with the more flexible hydroxymethyl substituent, which adopts variable conformations depending on solvent polarity.
Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one) :
The hydroxymethyl group in 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one uniquely balances hydrophilicity and structural flexibility, making it a versatile scaffold for further functionalization.
Properties
IUPAC Name |
3-(hydroxymethyl)-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c7-1-2-4-3(8)6-5-2/h7H,1H2,(H2,4,5,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCXBOISTZRVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Hydroxymethylation
A widely reported method involves reacting 1,2,4-triazol-3-one derivatives with formaldehyde or paraformaldehyde in the presence of thionyl chloride (SOCl₂). For example:
- Reaction Conditions : 5-Hydroxymethyl-2,4-dihydrotriazol-3-one (100 g, 869 mmol) is treated with SOCl₂ (150 g, 1.26 mol) in anhydrous acetonitrile at 5–20°C.
- Yield : 90.7% after recrystallization with n-heptane.
- Mechanism : SOCl₂ acts as a chlorinating agent, converting hydroxyl groups to chloromethyl intermediates, which are subsequently hydrolyzed.
Solvent-Free Condensation
Alternative protocols avoid hazardous solvents:
- Procedure : Heating 4-amino-2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl derivatives with aromatic aldehydes at 160–170°C under solvent-free conditions.
- Advantages : Reduced environmental impact and higher atom economy.
- Yield : ~94% after recrystallization.
Catalytic Methods for Industrial-Scale Synthesis
DBU-Catalyzed Alkylation
A patent (CN113582982B) describes an efficient method using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst:
Metal Halide-Assisted Reactions
Potassium iodide (KI) or sodium iodide (NaI) enhances reaction rates in dimethylformamide (DMF):
- Example : Reaction of triazolone precursors with sodium acetate and KI at 25–35°C.
- Outcome : 89–91% yield with 85% purity.
Comparative Analysis of Key Methods
Challenges and Optimization Strategies
Byproduct Formation
Scalability
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to various biological effects. The hydroxymethyl group can undergo metabolic transformations, further influencing its activity and potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolone derivatives exhibit diverse properties depending on substituents. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Group Variations
- 5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO, CAS: 932-64-9): Substituent: Nitro (-NO₂) at the 5-position. Applications: Widely used as an insensitive explosive due to its thermal stability (decomposes at ~260°C) and low sensitivity to impact . Reactivity: The nitro group enhances electron-withdrawing effects, increasing acidity (pKa ~3.5) compared to the hydroxymethyl derivative .
5-(Chloromethyl)-1,2-dihydro-1,2,4-triazol-3-one (CAS: 252742-72-6) :
3-Methyl-1,2,4-triazol-5-one (CAS: 930-63-2) :
- Aprepitant (CAS: 170729-80-3): Substituent: A morpholine-containing side chain attached to the triazolone ring. Applications: Antiemetic drug targeting the NK-1 receptor.
Physicochemical Properties
Reactivity and Stability
- Hydroxymethyl vs. Nitro Groups :
- Chloromethyl vs. Methyl Groups :
Research Findings and Trends
- Tautomerism :
Triazolones exhibit 1,3-proton tautomerism. Computational studies (B3LYP/6-311++G(d,p)) show that substituents like hydroxymethyl influence tautomeric stability and hydrogen-bonding patterns . - Synthetic Utility : The hydroxymethyl derivative’s -OH group allows for esterification or etherification, enabling modular synthesis of drug candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
